1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE
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Overview
Description
1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylsulfanyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Triazoles: Widely used in medicinal chemistry for their antifungal and antiviral activities.
Benzoxazepines: Known for their potential as central nervous system agents and anti-inflammatory drugs.
Properties
Molecular Formula |
C20H20N4O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[3-ethylsulfanyl-6-(3-methylthiophen-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C20H20N4O2S2/c1-4-15(25)24-14-9-7-6-8-13(14)16-18(21-20(23-22-16)27-5-2)26-19(24)17-12(3)10-11-28-17/h6-11,19H,4-5H2,1-3H3 |
InChI Key |
DAJPHLNARLAKNU-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=C(C=CS4)C |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=C(C=CS4)C |
Origin of Product |
United States |
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